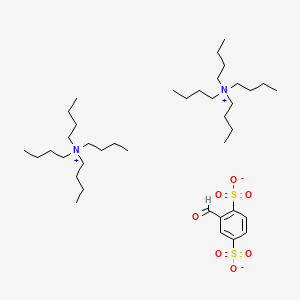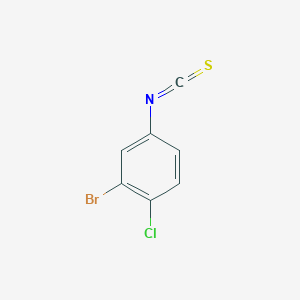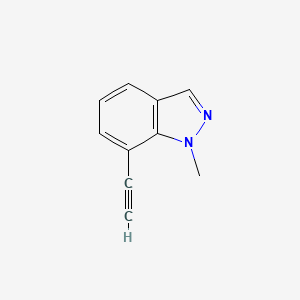![molecular formula C15H14O3 B13685591 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of dioxanes It is characterized by a benzyloxy group attached to a dihydrobenzo[b][1,4]dioxine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxy-3,4-dihydro-1H-2-naphthalenone as the starting material.
Benzylation: The hydroxy group is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The benzylated intermediate undergoes cyclization to form the dihydrobenzo[b][1,4]dioxine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler dioxane structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Simplified dioxane structures.
Substitution: Various substituted dioxane derivatives depending on the electrophile used.
科学的研究の応用
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dioxane core can provide structural rigidity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have similar dioxane cores but differ in the number and position of chlorine atoms.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs but with a different arrangement of the oxygen atoms.
Polychlorinated biphenyls (PCBs): These compounds have biphenyl cores with chlorine substitutions and exhibit dioxin-like properties.
Uniqueness
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This differentiates it from other dioxane derivatives and makes it a valuable compound for various applications.
特性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
6-phenylmethoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H14O3/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-7,10H,8-9,11H2 |
InChIキー |
ASPPHRSVGDEASV-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13685509.png)

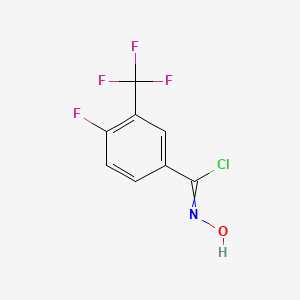
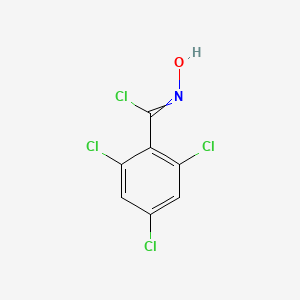

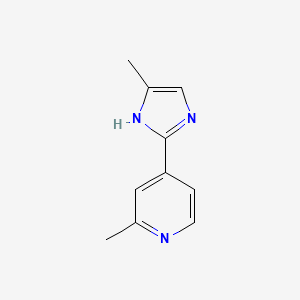
![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)

![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
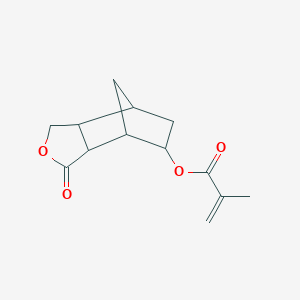
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
